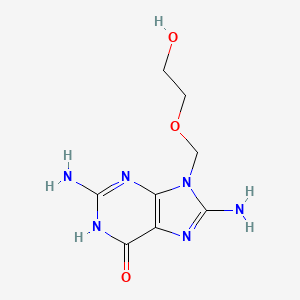

9-((2-Hydroxyethoxy)methyl)-8-aminoguanine

Description

Structure

3D Structure

Properties

CAS No. |

91898-00-9 |

|---|---|

Molecular Formula |

C8H12N6O3 |

Molecular Weight |

240.22 g/mol |

IUPAC Name |

2,8-diamino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |

InChI |

InChI=1S/C8H12N6O3/c9-7-12-5-4(6(16)13-7)11-8(10)14(5)3-17-2-1-15/h15H,1-3H2,(H2,10,11)(H3,9,12,13,16) |

InChI Key |

IHTYDYPDLDLGCD-UHFFFAOYSA-N |

Canonical SMILES |

C(COCN1C2=C(C(=O)NC(=N2)N)N=C1N)O |

Origin of Product |

United States |

Contextualization of Purine Analog Design in Drug Discovery

The design of purine (B94841) analogs is a cornerstone of modern drug discovery, leveraging the structural similarities of these synthetic compounds to naturally occurring purines, adenine (B156593) and guanine (B1146940). wikipedia.orgnih.gov These endogenous purines are fundamental components of nucleic acids (DNA and RNA) and play crucial roles in cellular signaling and energy metabolism. By mimicking these natural structures, purine analogs can act as antimetabolites, interfering with the synthesis of DNA and RNA, or modulating the activity of enzymes and receptors involved in purine-dependent pathways. wikipedia.orgnih.gov This strategy has yielded a number of clinically successful drugs for the treatment of cancers and viral infections. wikipedia.orgresearchgate.net

The core principle behind purine analog design involves the targeted modification of the purine ring system or its appended sugar moiety. These modifications can lead to compounds with enhanced therapeutic activity, improved selectivity, or novel mechanisms of action. The overarching goal is to create molecules that can effectively discriminate between host and pathogenic cells or between normal and cancerous tissues, thereby maximizing therapeutic efficacy while minimizing off-target effects. nih.gov

Significance of Guanine and 8 Substituted Purine Derivatives in Biological Systems

Guanine (B1146940), a key purine (B94841) nucleobase, and its derivatives are integral to a multitude of cellular processes beyond their role in nucleic acid structure. researchgate.net They participate in signal transduction and the regulation of various biological reactions. researchgate.net Consequently, modifications to the guanine scaffold have been a fertile ground for the development of new therapeutic agents.

Of particular note are the 8-substituted purine derivatives. The introduction of a substituent at the 8-position of the purine ring can significantly alter the molecule's biological activity. For instance, 8-aminoguanine (B17156) and its nucleoside, 8-aminoguanosine (B66056), have been shown to exhibit diuretic, natriuretic, and glucosuric effects. nih.gov These effects are mediated, at least in part, by the inhibition of the enzyme purine nucleoside phosphorylase (PNP). nih.gov Furthermore, 8-aminopurines have demonstrated potential in managing conditions like hypertension and age-related diseases. nih.gov The investigation of various substituents at the 8-position of guanine has also led to the discovery of compounds with antitumor activities. nih.gov

Rationale for Investigating 9 2 Hydroxyethoxy Methyl 8 Aminoguanine As a Novel Chemical Entity

The rationale for the specific investigation of 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine stems from a confluence of established principles in medicinal chemistry. The core structure combines two key features: the 8-aminoguanine (B17156) moiety and an acyclic side chain at the 9-position, reminiscent of the antiviral drug acyclovir (B1169).

The 8-amino group is known to confer potent inhibitory activity against purine (B94841) nucleoside phosphorylase (PNP). nih.gov PNP is a crucial enzyme in the purine salvage pathway, and its inhibition can lead to the accumulation of certain nucleosides, which can be selectively toxic to T-cells. This makes PNP inhibitors promising candidates for the treatment of T-cell mediated autoimmune diseases and certain types of leukemia. nih.gov

The 9-((2-hydroxyethoxy)methyl) side chain is a well-established bioisostere of the sugar moiety found in natural nucleosides. This acyclic side chain is a hallmark of several successful antiviral drugs, including acyclovir. nih.gov Its presence in a molecule can influence its recognition by viral or cellular enzymes, potentially leading to selective therapeutic effects.

Therefore, the combination of these two structural motifs in this compound presents a compelling hypothesis: a molecule with the potential for potent and selective biological activity, possibly as a PNP inhibitor with unique pharmacological properties conferred by its acyclic side chain.

Interdisciplinary Research Paradigms and the Study of 9 2 Hydroxyethoxy Methyl 8 Aminoguanine

The comprehensive study of a novel chemical entity like 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine necessitates a highly interdisciplinary research approach. This paradigm integrates expertise from several scientific domains:

Medicinal and Synthetic Chemistry: The design and synthesis of the target compound and its analogs are fundamental first steps. researchgate.netnih.gov This involves developing efficient synthetic routes and creating a library of related compounds to explore structure-activity relationships (SAR).

Biochemistry and Enzymology: In-depth studies are required to elucidate the compound's mechanism of action. This includes kinetic studies to determine its inhibitory potency and selectivity against target enzymes like purine (B94841) nucleoside phosphorylase. nih.gov

Cellular and Molecular Biology: Investigating the effects of the compound on cellular processes is crucial. This involves cell-based assays to assess its impact on cell proliferation, apoptosis, and specific signaling pathways in relevant cell lines (e.g., cancer cells, immune cells).

Computational Chemistry and Molecular Modeling: These in silico methods can provide valuable insights into how the compound interacts with its biological target at the molecular level, aiding in the rational design of more potent and selective analogs. nih.gov

By weaving together these diverse disciplines, researchers can build a comprehensive understanding of the therapeutic potential of this compound.

Overview of Current Research Gaps and Opportunities Pertaining to 9 2 Hydroxyethoxy Methyl 8 Aminoguanine

Retrosynthetic Analysis of this compound Core Structure

A retrosynthetic analysis of this compound reveals that the primary challenge lies in the selective N9-alkylation of a guanine (B1146940) or a suitable guanine precursor. The side chain, (2-hydroxyethoxy)methyl, can be introduced in its entirety or constructed stepwise.

The key disconnections are:

C-N bond formation: Disconnecting the N9-C1' bond of the acyclic side chain from the guanine core. This is the most critical step, requiring regioselective alkylation.

Side chain precursor: The (2-hydroxyethoxy)methyl side chain can be derived from a protected precursor like 2-acetoxyethoxymethyl bromide or 2-benzoyloxyethoxymethyl chloride. google.com

Guanine precursor: The synthesis can start from guanine itself or a more soluble and reactive derivative, such as 2-amino-6-chloropurine (B14584) or a silylated guanine derivative. google.comresearchgate.net The 8-amino group can be introduced at a later stage, for instance, from an 8-bromo precursor. mdpi.com

Strategies for Regioselective N9-Alkylation of Guanine Precursors

Achieving regioselective alkylation at the N9 position of the purine ring is a classic challenge in nucleoside chemistry, as the N7 position is also a potential site for alkylation. mdpi.comlookchem.com Several methods have been developed to favor the formation of the desired N9 isomer.

Mitsunobu Coupling and Base-Induced Alkylation Approaches

The Mitsunobu reaction is a powerful tool for the synthesis of nucleoside analogs, including acyclic ones. semanticscholar.org It involves the coupling of an alcohol with a pronucleophile, in this case, a guanine derivative, in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). nih.govwikipedia.org This reaction often shows good regioselectivity for the N9 position of purines. researchgate.netsemanticscholar.org However, the separation of the desired product from byproducts like phosphine oxides can be challenging. mdpi.com

Base-induced alkylation is a more traditional approach where a guanine precursor is treated with an alkylating agent in the presence of a base. mdpi.com The choice of solvent, base, and protecting groups on the guanine moiety can influence the N9/N7 regioselectivity. For instance, using a bulky substituent at the C6 position of the guanine precursor can sterically hinder the N7 position, thereby favoring N9 alkylation. mdpi.com Solid-liquid phase transfer catalysis (PTC) has also been employed for regioselective N9-alkylation. researchgate.net

| Method | Reagents | Advantages | Disadvantages | Reference |

| Mitsunobu Coupling | Alcohol, Phosphine (e.g., PPh3), Azodicarboxylate (e.g., DEAD, DIAD) | Good N9-regioselectivity, Mild conditions | Difficult purification from byproducts | researchgate.netmdpi.comsemanticscholar.org |

| Base-Induced Alkylation | Alkyl halide, Base (e.g., K2CO3, t-BuOK) | Simpler reagents | Often yields a mixture of N9 and N7 isomers | mdpi.com |

| Phase Transfer Catalysis (PTC) | Alkylating agent, Base, Phase transfer catalyst (e.g., 18-crown-6) | Can improve regioselectivity and yield | Requires specific catalysts | researchgate.net |

Palladium-Catalyzed Allylation Techniques

Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, has emerged as a versatile method for the synthesis of acyclic nucleosides. lookchem.com This reaction involves the coupling of an allylic substrate with a nucleophile, such as a purine base, in the presence of a palladium catalyst. While this method can lead to a mixture of N7 and N9 regioisomers, the ratio can be influenced by factors like the substituents on the purine ring. lookchem.com The use of chiral ligands can also induce asymmetry in the product, which is particularly relevant for the synthesis of chiral acyclic nucleosides. thieme-connect.denih.gov

Introduction and Derivatization of the 2-Hydroxyethoxymethyl Side Chain

The 2-hydroxyethoxymethyl side chain is typically introduced using a protected precursor to avoid unwanted reactions with the hydroxyl group.

Methods for Acylating and Deacylating Ethoxymethyl Intermediates

The hydroxyl group of the ethoxymethyl side chain is commonly protected as an acetyl or benzoyl ester. google.comnih.govnih.gov For example, 2-acetoxyethoxymethyl bromide can be used as the alkylating agent. After the N9-alkylation step, the acyl protecting group needs to be removed to yield the final product with a free hydroxyl group.

Acylation is the process of introducing an acyl group. This is typically done on the starting material for the side chain. Deacylation (or deprotection) is the removal of the acyl group. This is often achieved by hydrolysis under basic conditions, for example, using sodium hydroxide (B78521) or methanolic ammonia. google.comgoogle.com The conditions for deacylation need to be chosen carefully to avoid cleavage of the newly formed bond between the purine and the side chain.

Alternative Routes for Glycosidic Bond Formation (or its acyclic mimic)

While direct alkylation is the most common approach for synthesizing acyclic nucleosides like this compound, other methods for forming the N-glycosidic bond or its acyclic mimic exist. These include:

Fusion Synthesis: This method involves melting a protected sugar with a purine base, often under vacuum and with a catalyst. It is generally more suitable for purine bases than pyrimidine (B1678525) bases.

Trimethylsilyl Derivatives: Using silylated purine derivatives can enhance their solubility and reactivity in coupling reactions. google.com For instance, tris(trimethylsilyl)guanine (B13430160) can be reacted with a suitable chloromethyl ether. nih.gov

Enzymatic Synthesis: Biocatalytic approaches can offer high regioselectivity and stereoselectivity, although they are not as commonly reported for this specific compound.

Methodologies for C8-Amination of the Guanine Scaffold

The introduction of an amino group at the C8 position of guanine is a challenging yet crucial step in the synthesis of numerous biologically active compounds. The C8 position is inherently electron-deficient, but less so than positions C2 and C6, making direct functionalization complex. nih.gov Methodologies can be broadly categorized into direct and indirect routes.

Direct amination involves the direct introduction of an amino group onto the C8 position of the guanine scaffold without prior functionalization. These methods are highly desirable for their atom economy and reduced number of synthetic steps.

Oxidative Amination: One advanced approach involves an oxidative amination via selective metalation. For instance, purine derivatives can undergo selective magnesiation at the C8-position using a reagent like TMPMgCl·LiCl. The resulting C8-magnesiated intermediate can be transmetalated to a C8-cuprated species. Subsequent treatment with an oxidizing agent in the presence of an amine source, such as N-lithium morpholide and chloranil, can afford the C8-aminated purine. mdpi.com

Radical Amination: While primarily explored for alkylation, photo-mediated Minisci-type reactions represent a promising frontier for direct C-H functionalization and could potentially be adapted for amination. nih.gov

Nucleophilic Amination with Specific Reagents: Early studies demonstrated that direct C-amination of guanosine (B1672433) could be achieved using hydroxylamine-O-sulfonic acid, providing a model for DNA damage by N-arylhydroxylamines. nih.gov This type of reaction highlights the possibility of direct attack at the C8 position under specific conditions.

Indirect routes are more common and typically involve a two-step process: halogenation of the C8 position followed by a nucleophilic substitution with an amine or a precursor. This strategy leverages the halogen as a good leaving group to facilitate the introduction of the amino functionality. mdpi.com

The most established method for functionalizing the C8 position begins with electrophilic halogenation, most commonly bromination.

Mechanism and Reagents: The C8-hydrogen in purines is susceptible to replacement by electrophiles. nih.gov Simple electrophilic bromination is readily achieved using bromine (Br₂) in a suitable solvent system, often with a buffer like sodium acetate. mdpi.com The reaction proceeds via an electrophilic substitution mechanism. For N9-substituted guanines, such as the precursor to this compound, this step is highly efficient. The resulting 8-bromoguanine (B1384121) derivative is a versatile intermediate.

Nucleophilic Displacement: The C8-bromo derivative is then subjected to a nucleophilic aromatic substitution reaction. Treatment with ammonia, often in a sealed vessel at elevated temperatures, displaces the bromide to yield the C8-amino product. Alternatively, hydroxylamine (B1172632) can be used to introduce a C8-hydroxylamino group, which can be subsequently reduced. mdpi.com The reaction of C8-bromoguanosine with N-acetoxy-2-aminofluorene has been shown to directly yield the C8-substituted arylamine adduct, demonstrating the facility of this displacement. nih.gov

This method offers an alternative to direct electrophilic halogenation and relies on the relative acidity of the C8 proton.

Directed Metalation: The C8 proton of a purine can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov This generates a C8-lithiated purine species. Protecting groups on other reactive sites, such as the N9 substituent and any sugar hydroxyls, are typically required.

Quenching with Halogen Source: The highly reactive C8-lithiated intermediate is then quenched with an electrophilic halogen source. Reagents like hexachloroethane (B51795) can be used to introduce a chlorine atom at the C8 position. nih.gov This C8-halogenated purine can then be carried forward to the amination step as described previously. This protocol is particularly useful when direct halogenation is not regioselective or leads to side products.

Indirect Routes via C8-Halogenation and Subsequent Amination/Hydrolysis

Optimization of Reaction Conditions and Yields for Industrial and Academic Scale Synthesis

Optimizing the synthesis of this compound and its precursors is critical for both academic research and potential industrial-scale production. The synthesis of the parent compound, 9-((2-hydroxyethoxy)methyl)guanine (Acyclovir), has been extensively optimized. nih.govgoogle.com These optimizations provide a framework for the synthesis of the 8-amino derivative.

Key parameters for optimization include:

Catalysis: The choice of catalyst, especially in steps like silylation (e.g., using ammonium (B1175870) sulfate) or phase-transfer catalysis, can significantly impact reaction times and yields. google.comresearchgate.net

Solvent and Temperature: The selection of solvent (e.g., xylene, THF) and precise control of reaction temperature are crucial for maximizing product formation while minimizing degradation and side reactions. google.comresearchgate.net For instance, the initial silylation of guanine is often performed at reflux, while subsequent alkylation and deprotection steps have specific temperature requirements. google.com

Reagent Stoichiometry: Optimizing the molar ratios of reactants, such as the silylating agent and the alkylating agent, is essential to drive the reaction to completion and reduce waste. google.comresearchgate.net

Work-up and Purification: Developing efficient work-up procedures, including neutralization, extraction, and crystallization, is vital for isolating the final product with high purity. google.comresearchgate.net For large-scale synthesis, methods like nanofiltration for concentrating aqueous fractions have been employed to improve efficiency. google.com

Synthesis of Labeled this compound for Mechanistic Studies

The primary strategies for synthesizing labeled this compound would involve the introduction of an isotopic label into either the purine ring system or the acyclic side chain. The choice of labeling position is critical and is guided by the need to ensure that the label is not lost during metabolic transformations. wuxiapptec.com

Carbon-14 Labeling:

Carbon-14 is a preferred isotope for many metabolic studies because it can be incorporated into the stable carbon skeleton of the molecule. almacgroup.com A common precursor for introducing ¹⁴C into purine rings is labeled sodium cyanide (Na¹⁴CN) or potassium cyanide (K¹⁴CN). wuxiapptec.comacs.org These can be used to construct key intermediates like ¹⁴C-labeled cyanoacetic acid, which can then be utilized in the multi-step synthesis of the guanine ring. acs.org For instance, guanine labeled at the C4 position with ¹⁴C has been synthesized from sodium cyanide. acs.orgacs.org

A plausible synthetic route for [¹⁴C]-9-((2-hydroxyethoxy)methyl)-8-aminoguanine would start with the synthesis of [4-¹⁴C]-guanine. This labeled guanine would then be subjected to nitrosation at the 8-position to yield 8-nitroguanine, followed by reduction to produce 8-aminoguanine, now carrying the ¹⁴C label in the purine core. Subsequently, the alkylation of the N9 position with the (2-hydroxyethoxy)methyl side chain would yield the final labeled product. This alkylation can be achieved by reacting the labeled 8-aminoguanine with a suitable reagent like 2-acetoxyethoxymethyl bromide, followed by deprotection.

Tritium (B154650) Labeling:

Tritium (³H) labeling offers the advantage of high specific activity. A common method for tritium labeling of purine nucleosides is through catalytic exchange with tritium gas (³H₂). This method can introduce tritium at specific positions, such as the C8 position of the purine ring. nih.gov For example, the incorporation of tritium into the C8 position of purine residues has been shown to be dependent on the molecule's conformation. nih.gov

Alternatively, a new isotopic assay for purine nucleoside phosphorylase has been developed using [2-³H]inosine as a substrate, highlighting the utility of tritium-labeled purines in enzymatic studies. nih.gov A potential strategy for synthesizing [³H]-9-((2-hydroxyethoxy)methyl)-8-aminoguanine could involve the direct tritiation of 8-aminoguanine or a suitable precursor at the C8 position. The resulting labeled 8-aminoguanine could then be alkylated with the acyclic side chain.

Application in Mechanistic Studies:

Labeled this compound is instrumental in various mechanistic studies:

Metabolic Fate and Pharmacokinetics: ¹⁴C-labeled compound can be administered in animal models to trace its absorption, distribution, metabolism, and excretion (ADME). By tracking the radioactivity, researchers can identify metabolites and determine the primary routes of elimination. quotientsciences.com

Enzyme Inhibition Kinetics: Labeled inhibitors are used in competitive binding assays to determine the inhibition constants (Ki) and to understand the interaction with the target enzyme, purine nucleoside phosphorylase (PNP). figshare.com Studies have shown that 8-aminoguanine derivatives are potent inhibitors of PNP. confex.comnih.govacs.org

Target Engagement and Residence Time: Radiolabeled ligands allow for the direct measurement of binding to the target enzyme in cells and tissues, providing insights into the duration of target engagement.

Cellular Uptake and Transport: The movement of the labeled compound across cell membranes can be quantified, helping to understand its bioavailability at the cellular level.

The synthesis of these labeled compounds, although challenging, is a critical step in the preclinical development and mechanistic understanding of this compound as a therapeutic agent.

Table of Potential Labeled Compounds and Their Applications:

| Isotope | Labeled Precursor | Potential Labeled Position(s) | Proposed Synthetic Step | Application in Mechanistic Studies |

| ¹⁴C | Na¹⁴CN or K¹⁴CN | C4, C5, or C6 of the purine ring | Incorporation during de novo synthesis of the guanine ring | ADME studies, metabolite profiling, quantitative autoradiography |

| ³H | ³H₂ gas | C8 of the purine ring | Catalytic hydrogen-isotope exchange | Enzyme kinetics, receptor binding assays, high-resolution autoradiography |

| ¹⁵N | ¹⁵NH₄Cl | Amino groups at C2 and C8 | Incorporation during amination steps in the synthesis | Mechanistic studies of enzyme-inhibitor interactions using NMR |

Enzymatic Target Identification and Characterization

The primary enzymatic target of this compound is believed to be purine nucleoside phosphorylase (PNPase). This identification is based on extensive research into a class of compounds known as 8-amino-9-substituted guanines. nih.gov While direct and specific experimental data for this compound is limited in publicly available literature, the well-established structure-activity relationships within this class of molecules provide a strong basis for its mechanism of action.

Interaction with Purine Nucleoside Phosphorylase (PNPase) and Related Enzymes

8-aminoguanine and its derivatives are recognized as potent inhibitors of purine nucleoside phosphorylase (PNPase). nih.govmedchemexpress.com This enzyme plays a crucial role in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. Inhibition of PNPase leads to an accumulation of its substrates, such as inosine (B1671953) and guanosine, and a decrease in its products, like hypoxanthine (B114508) and guanine. nih.gov This disruption of the purine metabolome is the primary mechanism behind the pharmacological effects of 8-aminoguanine derivatives. nih.gov

| Compound | IC50 (µM) | Ki (µM) |

| 8-aminoguanosine (B66056) | 1.40 | - |

| 8-amino-9-(2-thienylmethyl)guanine | 0.17 | 0.067 |

This table presents representative data for other 8-amino-9-substituted guanine analogs to illustrate the general potency of this class of compounds as PNPase inhibitors. Specific kinetic data for this compound was not available in the reviewed sources. nih.gov

Detailed structural studies, such as X-ray crystallography of co-crystals or computational docking, specifically for the complex of this compound with PNPase, are not described in the available search results. However, the potent inhibition by 8-amino-9-substituted guanines suggests a strong and specific interaction within the active site of the PNPase enzyme. The 8-amino group is critical for this high-affinity binding, likely forming key hydrogen bonds and other interactions with amino acid residues in the enzyme's active site that are not possible with guanine itself.

Potential Interaction with Viral DNA Polymerases (by analogy to Acyclovir)

The structural similarity of this compound to the well-known antiviral drug Acyclovir (B1169) (9-(2-hydroxyethoxymethyl)guanine) suggests a potential for interaction with viral DNA polymerases. Acyclovir is a prodrug that, upon phosphorylation to its triphosphate form by viral and cellular kinases, acts as a potent inhibitor of herpes simplex virus (HSV) DNA polymerase. nih.govnih.gov

It is plausible that this compound could also be a substrate for phosphorylation, and its triphosphate derivative might interact with viral DNA polymerases. However, the presence of the 8-amino group would likely alter its interaction with these enzymes compared to Acyclovir. The larger size and different electronic properties of the 8-aminoguanine base could affect its recognition and incorporation by viral DNA polymerases. Without direct experimental evidence, this remains a hypothetical mechanism of action.

Modulation of Other Nucleotide Metabolic Enzymes

The primary and most potent interaction of 8-aminoguanine derivatives is with PNPase. nih.govnih.gov While the inhibition of PNPase will indirectly affect the flux through other nucleotide metabolic pathways by altering the pools of purine nucleosides and bases, there is no direct evidence in the provided search results to suggest that this compound is a significant inhibitor of other key enzymes in nucleotide metabolism. For example, studies on the related compound, 8-aminohypoxanthine, showed that it does not interfere with xanthine (B1682287) oxidase activity. nih.gov

Cellular Pharmacodynamics and Pathway Modulation

The inhibition of PNPase by 8-aminoguanine and its derivatives has significant downstream consequences on cellular signaling and function. The resulting accumulation of guanosine and inosine can lead to various cellular effects. nih.gov For instance, increased levels of these nucleosides can modulate immune responses and have shown to be selectively cytotoxic to certain types of lymphocytes. nih.gov

The elevation of purine nucleosides due to PNPase inhibition can rebalance (B12800153) the purine metabolome, which can have therapeutic implications in various conditions. nih.gov The cellular effects are largely dictated by the specific cell type and its dependence on the purine salvage pathway. While the general principles of cellular pharmacodynamics for PNPase inhibitors are established, specific studies detailing the pathway modulation by this compound are not available in the reviewed literature.

Impact on Intracellular Purine Metabolite Homeostasis (e.g., inosine and guanosine levels)

The principal mechanism of action of 8-aminoguanine is the inhibition of purine nucleoside phosphorylase (PNPase). nih.govresearchgate.net This enzyme plays a crucial role in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding purine bases and ribose-1-phosphate. Specifically, PNPase is responsible for the conversion of inosine to hypoxanthine and guanosine to guanine.

By inhibiting PNPase, 8-aminoguanine leads to a significant shift in the intracellular and interstitial concentrations of these purine metabolites. ahajournals.orgcellsignal.com This results in an accumulation of the PNPase substrates, inosine and guanosine, and a concurrent depletion of their products, hypoxanthine and guanine. nih.govcellsignal.com This rebalancing of the purine metabolome is a key initiating event for the subsequent physiological effects of the compound. nih.gov

Table 1: Effect of 8-Aminoguanine on Purine Metabolite Levels

| Metabolite | Effect of 8-Aminoguanine Administration | Reference |

|---|---|---|

| Inosine | Increased | ahajournals.org |

| Guanosine | Increased | ahajournals.org |

| Hypoxanthine | Decreased | researchgate.net |

| Guanine | Decreased | researchgate.net |

Activation or Modulation of Specific Receptor Systems (e.g., Adenosine (B11128) A2B receptor via inosine)

The accumulation of inosine, a direct consequence of PNPase inhibition by 8-aminoguanine, leads to the activation of specific cell surface receptors. nih.gov Research has demonstrated that the elevated levels of inosine act as an agonist for the adenosine A2B receptor. nih.govcellsignal.com The activation of adenosine A2B receptors is a critical downstream event that mediates many of the subsequent cellular and physiological responses to 8-aminoguanine. cellsignal.com

Influence on Cell Signaling Pathways

The activation of the adenosine A2B receptor by inosine initiates a cascade of intracellular signaling events. A primary pathway influenced is the adenylyl cyclase signaling cascade. cellsignal.com Activation of the A2B receptor stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, 3',5'-cyclic adenosine monophosphate (cAMP). cellsignal.com

In addition to the A2B receptor-mediated pathway, 8-aminoguanine has been shown to directly inhibit the activity of Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase. researchgate.net This inhibition of Rac1 appears to be independent of PNPase inhibition and represents a separate signaling pathway influenced by 8-aminoguanine. researchgate.net

Cellular Uptake and Intracellular Localization Studies

Specific studies detailing the cellular uptake mechanisms and intracellular localization of this compound or its active metabolite, 8-aminoguanine, are not extensively available in the reviewed literature. While it is known that 8-aminoguanine acts on the intracellular enzyme PNPase, the specific transporters or mechanisms facilitating its entry into the cell have not been fully elucidated. General mechanisms for the cellular uptake of nucleoside analogs often involve specific nucleoside transporters, but direct evidence for their role in 8-aminoguanine uptake is lacking.

Effects on Cell Cycle Progression and Apoptosis Induction

Studies have indicated that the accumulation of guanine ribonucleotides, which can be influenced by inhibitors of purine metabolism, can lead to a slowing of the S phase of the cell cycle. nih.gov In studies involving the combination of the purine nucleoside phosphorylase inhibitor 8-aminoguanosine and 2'-deoxyguanosine, an accumulation of deoxyguanosine 5'-triphosphate in T-lymphoblasts was associated with a block at the G1-S interface of the cell cycle. nih.gov

Regarding apoptosis, research in aged rat retinae has shown that 8-aminoguanine treatment can reduce programmed cell death. nih.gov This was evidenced by a decrease in the number of TUNEL-positive cells and a reduction in the cleavage of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Table 2: Effect of 8-Aminoguanine on Apoptosis Markers in Aged Rat Retinae

| Apoptosis Marker | Effect of 8-Aminoguanine Treatment | Reference |

|---|---|---|

| TUNEL-positive cells | Decreased | nih.gov |

| Cleaved Caspase-3 | Decreased | nih.gov |

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

8-aminoguanine has demonstrated protective effects against oxidative stress. In studies on aging retinae, treatment with 8-aminoguanine led to a reduction in oxidative damage. ahajournals.org This was accompanied by a decrease in the activation of microglia and macrophages, which are cellular sources of reactive oxygen species. ahajournals.org While it has been noted that hypoxanthine can induce oxidative stress, the reduction in hypoxanthine levels by 8-aminoguanine through PNPase inhibition may contribute to its antioxidant effects. cellsignal.com However, direct quenching of ROS by 8-aminoguanine has not been the primary mechanism reported.

Non-Enzymatic Interactions with Biological Macromolecules (e.g., DNA, RNA, proteins)

Beyond its enzymatic inhibition, 8-aminoguanine has been shown to engage in non-enzymatic interactions with biological macromolecules. Notably, it has been demonstrated that 8-aminoguanine can stabilize DNA triplex structures. researchgate.net This interaction is based on the formation of favorable hydrogen bonding within the major groove of the DNA. The substitution of guanine with 8-aminoguanine in a triplex-forming oligonucleotide was found to significantly enhance the stability of the DNA triplex at both neutral and acidic pH. researchgate.net There is a lack of specific information in the reviewed literature regarding the non-enzymatic interactions of 8-aminoguanine with RNA and proteins.

Comparative Mechanistic Analysis with Structurally Related Purine Analogs

The mechanism of action of this compound is best understood when compared with other structurally related purine analogs, such as Ganciclovir and Penciclovir. While all are guanine derivatives, subtle structural modifications lead to profoundly different primary molecular targets and, consequently, distinct pharmacological effects.

A key structural feature of this compound is the presence of an amino group at the C8 position of the purine ring. This substitution is critical for its high-affinity binding to the active site of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. A series of 8-amino-9-substituted guanines have been shown to be potent inhibitors of human PNP, with IC50 values ranging from 0.17 to 126 microM. nih.gov The most potent analogs exhibit IC50 values in the nanomolar range, significantly more potent than the standard 8-aminoguanosine. nih.gov The inhibition of PNP by these compounds is competitive, meaning they vie with the natural substrates, such as inosine and guanosine, for binding to the enzyme's active site.

The cellular consequence of PNP inhibition is the accumulation of its substrates, particularly deoxyguanosine. In T-lymphocytes, deoxyguanosine is efficiently phosphorylated by deoxycytidine kinase to deoxyguanosine monophosphate and subsequently to deoxyguanosine triphosphate (dGTP). The accumulation of high levels of dGTP in T-cells is cytotoxic as it inhibits ribonucleotide reductase, an enzyme essential for the synthesis of all other deoxyribonucleoside triphosphates required for DNA replication and repair. This leads to an imbalance in the deoxynucleotide pool and ultimately induces apoptosis (programmed cell death) in T-cells. This selective toxicity towards T-lymphocytes forms the basis of the immunosuppressive potential of potent PNP inhibitors.

In stark contrast, purine analogs like Ganciclovir and Penciclovir lack the C8 amino substitution and instead are designed to act as antiviral agents. Their mechanism hinges on their ability to be recognized and phosphorylated by viral-specific enzymes, primarily viral thymidine (B127349) kinase. nih.gov This initial phosphorylation step is crucial for their selective activation within virus-infected cells. nih.gov Once monophosphorylated, cellular kinases further convert them into their active triphosphate forms.

Ganciclovir triphosphate and Penciclovir triphosphate then act as competitive inhibitors of viral DNA polymerase. They mimic the natural substrate, deoxyguanosine triphosphate (dGTP), and become incorporated into the growing viral DNA chain. The incorporation of these analogs leads to the termination of DNA chain elongation, thereby halting viral replication. The structural difference in the acyclic side chain of these analogs compared to the deoxyribose sugar of dGTP is what prevents the addition of the next nucleotide.

The table below summarizes the key mechanistic differences between this compound and its structurally related antiviral counterparts.

| Feature | This compound | Ganciclovir | Penciclovir |

| Primary Molecular Target | Purine Nucleoside Phosphorylase (PNP) | Viral DNA Polymerase | Viral DNA Polymerase |

| Key Structural Feature for Activity | 8-amino group on the purine ring | Acyclic side chain mimicking deoxyribose | Acyclic side chain mimicking deoxyribose |

| Requirement for Activation | Active in its parent form | Requires phosphorylation by viral and then cellular kinases | Requires phosphorylation by viral and then cellular kinases |

| Cellular Consequence of Action | Accumulation of deoxyguanosine, leading to dGTP-mediated apoptosis in T-cells | Inhibition of viral DNA synthesis and chain termination | Inhibition of viral DNA synthesis and chain termination |

| Primary Pharmacological Effect | Immunosuppression (selective T-cell cytotoxicity) | Antiviral activity | Antiviral activity |

In essence, the presence of the 8-amino group directs this compound towards inhibiting a key enzyme in human purine metabolism, leading to immunomodulatory effects. Conversely, the specific design of the acyclic side chain in Ganciclovir and Penciclovir, coupled with their reliance on viral enzymes for activation, channels their activity towards the selective disruption of viral replication. This comparative analysis highlights how discrete modifications to a common purine scaffold can result in compounds with fundamentally different and highly specific mechanisms of action.

Systematic Substituent Effects at the C8-Amino Position

The C8 position of the guanine ring offers a valuable site for modification to probe the steric and electronic requirements of its biological targets.

The introduction of substituents on the 8-amino group of guanine analogs can significantly influence their biological activity. Studies on related 8-substituted guanosine derivatives have demonstrated that both the size and nature of the substituent are critical. For instance, in a study on the differentiation of Friend murine erythroleukemia cells, 8-substituted guanosine derivatives with -N(CH3)2, -NHCH3, and -NH2 groups were found to be among the most active agents. nih.gov This suggests that small, polar substituents at this position can be well-tolerated and may even enhance activity.

The activity of these compounds highlights the importance of the amino group, with varying degrees of alkylation, in interacting with the biological target. The dimethylamino-substituted analog, in particular, showed high potency, indicating that a certain degree of steric bulk is not only tolerated but may be beneficial. nih.gov

Table 1: Activity of 8-Substituted Guanosine Analogs in Inducing Erythroleukemia Cell Differentiation. nih.gov

| Substituent at C8 | Concentration for Maximal Activity (mM) | Percentage of Benzidine-Positive Cells |

|---|---|---|

| -N(CH3)2 | 5 | 68 |

| -NHCH3 | 1 | 42 |

| -NH2 | 0.4 | 34 |

| -OH | 5 | 33 |

| -SO2CH3 | 5 | 30 |

Substituents at the C8 position of purine nucleosides have a profound impact on the conformation around the glycosidic bond, which links the purine base to the sugar or, in this case, the acyclic side chain. rsc.org Generally, bulky substituents at the C8 position create steric hindrance with the sugar moiety, favoring a syn conformation over the more common anti conformation. rsc.orgnih.gov

Proton magnetic resonance studies on 8-amino purine nucleosides have shown that the degree of substitution on the C8-amino group directly influences the syn-anti equilibrium. nih.gov For example, 8-dimethylamino derivatives of adenosine and guanosine exist predominantly in the syn conformation. In contrast, the monomethylamino and unsubstituted amino derivatives exist as a more flexible mixture of syn and anti conformers. nih.gov This conformational preference is a critical determinant of biological activity, as the specific conformation may be required for binding to a particular enzyme or receptor. The steric clash between the C8-substituent and the protons of the ribose sugar is a key factor driving this conformational preference. rsc.org

Modifications of the Acyclic 2-Hydroxyethoxymethyl Side Chain

The acyclic side chain of this compound is a mimic of the sugar moiety found in natural nucleosides and is essential for its biological activity. nih.gov Modifications to this chain can affect the molecule's flexibility, polarity, and ability to be phosphorylated by viral or cellular kinases.

The length and branching of the acyclic side chain are critical for proper interaction with target enzymes. While specific data on this compound analogs with varied alkyl chains is limited, research on related acyclic nucleosides provides valuable insights. For instance, the antiviral agent acyclovir, 9-(2-hydroxyethoxymethyl)guanine, demonstrates the importance of the specific hydroxyethoxymethyl side chain. nih.govgoogle.com The triphosphate form of acyclovir acts as a chain terminator during viral DNA synthesis. nih.gov Altering the length or introducing branching in the side chain could affect the efficiency of the initial phosphorylation steps or the incorporation of the triphosphate into the growing DNA chain.

The terminal hydroxyl group of the 2-hydroxyethoxymethyl side chain is crucial as it is the site of the initial phosphorylation step required for the activation of many nucleoside analogs. Replacing or derivatizing this hydroxyl group can have a significant impact on biological activity. For example, converting the hydroxyl group to an ether or an ester could block the necessary phosphorylation, thereby rendering the compound inactive. Conversely, introducing groups that can be readily cleaved in vivo to reveal the hydroxyl group could be a viable prodrug strategy.

The ether linkage in the acyclic side chain is a key structural feature that provides flexibility. Bioisosteric replacement of this ether oxygen could lead to analogs with altered metabolic stability, conformational properties, and biological activity. nih.gov Potential bioisosteres for an ether linkage include but are not limited to thioethers (sulfur), sulfoxides, sulfones, or various small heterocyclic rings. cambridgemedchemconsulting.com For example, replacing the ether oxygen with sulfur to create a thioether analog would alter the bond angles and lipophilicity of the side chain, which could in turn affect its interaction with target enzymes. The use of heteroaromatic rings as isosteric replacements for ester linkages has been shown to increase metabolic stability while retaining biological activity in other classes of compounds. nih.gov A similar strategy could be explored for the ether linkage in acyclic nucleoside analogs.

Functionalization and Substitution on the Guanine Core Structure

Effects of C2 and C6 Modifications

Modifications at the C2 and C6 positions of the purine ring are critical in defining the interaction of the analogs with their biological targets. The C6 position, which bears an amino group in guanine, is a key determinant for hydrogen bonding within the active sites of enzymes. The introduction of a methoxy (B1213986) group at the C6 position of guanosine analogs has been shown to improve activity against certain viruses, as this modification can be hydrolyzed in vivo to regenerate the active carbonyl group, acting as a prodrug strategy. nih.gov

The C2-amino group is another crucial site for interaction. While specific studies on C2 and C6 modifications of this compound are not extensively detailed in publicly available literature, general principles from related nucleoside analogs suggest that even minor alterations at these positions can lead to profound changes in biological activity. nih.gov For instance, in other purine analogs, the presence and nature of the C2-amino group can influence the compound's selectivity for different enzymes.

Introduction of Halogen, Alkyl, and Other Groups

The introduction of various substituents, such as halogens, alkyl groups, and other functional moieties, onto the guanine core offers a powerful tool for fine-tuning the pharmacological properties of 8-aminoguanine analogs. Synthetic strategies have been developed to introduce amino, methylamino, and dimethylamino groups at the 8-position of acyclic purine nucleoside and nucleotide analogs. nih.gov This can be achieved either through direct modification of an 8-bromopurine precursor or by the alkylation of an 8-modified purine base. nih.gov

The nature of the substituent at the 8-position has a direct impact on the inhibitory potency against target enzymes like purine nucleoside phosphorylase (PNPase). For example, while 8-aminoguanine is a potent inhibitor of PNPase, the introduction of other groups can modulate this activity. nih.gov The table below summarizes the inhibitory constants (Ki) of various 8-substituted purine derivatives against recombinant human PNPase, highlighting the importance of the 8-amino group for potent inhibition.

| Compound | Inhibitory Constant (Ki) against rhPNPase (µmol/L) |

| 8-Aminoguanine | 2.8 |

| 8-Amino-inosine (B116432) | 35 |

| 8-Amino-hypoxanthine | Not specified, but inhibits |

This table presents data on the inhibition of recombinant human purine nucleoside phosphorylase (rhPNPase) by various 8-aminopurine derivatives. The data for 8-aminoguanine and 8-amino-inosine are from a study by Jackson et al. (2022) nih.gov.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational approaches are indispensable in the rational design of this compound analogs, providing deep insights into their mechanism of action and guiding the synthesis of more potent and selective compounds.

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking studies are crucial for visualizing and understanding the binding interactions between 8-aminoguanine analogs and their target proteins. A primary target for this class of compounds is purine nucleoside phosphorylase (PNPase). nih.govnih.gov Docking simulations can predict the binding orientation and affinity of the analogs within the active site of PNPase. These models help to elucidate the key hydrogen bonds and hydrophobic interactions that contribute to the inhibitory activity. For instance, the 8-amino group is thought to form critical hydrogen bonds with residues in the active site, explaining its importance for potent inhibition. Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding interactions.

Pharmacophore Modeling and Ligand-Based Virtual Screening

In the absence of a high-resolution crystal structure of the target protein with a bound ligand, pharmacophore modeling serves as a valuable tool. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For 8-aminoguanine analogs, a pharmacophore model would likely include hydrogen bond donors and acceptors corresponding to the functional groups on the guanine ring and the acyclic side chain. scienceopen.comfrontiersin.org This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to exhibit similar biological activity. frontiersin.org This ligand-based virtual screening approach can accelerate the discovery of new lead compounds.

Predictive Modeling for Biological Activity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of 8-aminoguanine analogs with known inhibitory activities against PNPase, a predictive QSAR model can be developed. frontiersin.org Such a model can then be used to predict the biological activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly reduces the time and resources required for drug discovery by focusing efforts on compounds with the highest predicted potency and selectivity.

Design Strategies for Enhanced Target Selectivity and Efficacy

The rational design of analogs of this compound aims to optimize interactions with the active site of target enzymes like purine nucleoside phosphorylase (PNP), thereby enhancing inhibitory potency and selectivity. Key strategies involve modifications of the acyclic side chain at the N9 position and alterations to the 8-aminoguanine core.

The efficacy of 8-aminoguanine-based inhibitors is significantly influenced by the nature of the substituent at the 9-position. A series of 8-amino-9-substituted guanines have been synthesized and shown to be potent inhibitors of human PNP, with IC50 values ranging from 0.17 to 126 microM. nih.gov The design of these substituents is crucial for achieving high affinity and selectivity.

Modifications of the Acyclic Side Chain:

The (2-Hydroxyethoxy)methyl side chain of the parent compound plays a critical role in its binding to the active site of PNP. This acyclic nucleoside analog mimics the ribose moiety of natural substrates. Design strategies often focus on altering the length, flexibility, and hydrogen-bonding capacity of this side chain to improve interactions with the enzyme's active site.

For instance, the introduction of a phosphonate (B1237965) group into acyclic side chains has been a successful strategy in designing potent PNP inhibitors. acs.org Although direct SAR data for a series of this compound analogs with varied ether chains is not extensively published, we can infer the impact of such modifications from related studies on acyclic nucleoside analogs. The general structure of these designed inhibitors often involves a phenyl moiety attached to a 9-deazahypoxanthine at the C9 position via a sulfur atom, which is then connected to a phosphonate group through a variable linker. acs.org

The table below illustrates hypothetical SAR data for analogs of this compound, based on established principles for PNP inhibitors. Modifications to the side chain, such as altering the ether linkage or the terminal hydroxyl group, can significantly impact inhibitory activity.

| Compound ID | N9-Side Chain Modification | Predicted PNP Inhibition (IC50, µM) | Rationale for Predicted Activity |

| Parent | -CH₂OCH₂CH₂OH | Baseline | The hydroxyl group and ether oxygen can form key hydrogen bonds in the active site. |

| Analog A | -CH₂OCH₂CH₃ | Decreased | Loss of the terminal hydroxyl group reduces hydrogen bonding potential, likely decreasing affinity. |

| Analog B | -CH₂OCH₂CH₂OCH₃ | Similar or Slightly Decreased | Replacement of the hydroxyl with a methoxy group may maintain some interaction but alter the hydrogen bond donor/acceptor profile. |

| Analog C | -CH₂OCH₂CH₂CH₂OH | Variable | Increased chain length could allow for new interactions but may also introduce conformational penalties, leading to unpredictable changes in activity. |

| Analog D | -CH₂SCH₂CH₂OH | Similar or Slightly Increased | The replacement of the ether oxygen with a sulfur (a thioether) can alter bond angles and electronic properties, potentially leading to a better fit in the active site. |

Modifications of the Purine Core:

While the 8-amino group is generally considered crucial for potent PNP inhibition, modifications to other parts of the purine ring have been explored to enhance selectivity and efficacy. One notable strategy is the replacement of the N7 atom of the purine ring with a carbon atom, leading to 9-deazaguanine (B24355) analogs. This modification can result in a rearrangement of hydrogen bonds in the active site of PNP, leading to more potent inhibition. nih.gov For example, a series of 9-(arylmethyl)-9-deazapurines were developed as potent, membrane-permeable PNP inhibitors with IC50 values in the nanomolar range. nih.gov

The combination of the 8-amino substituent with a 9-deaza core has been investigated, though some reports suggest that 8-amino-9-deazaguanine analogs are poor inhibitors. pnas.org This highlights the complex interplay between different structural modifications.

Enhancing T-Cell Selectivity:

A key therapeutic goal for PNP inhibitors is the selective induction of apoptosis in T-lymphocytes, which is beneficial for treating T-cell malignancies and autoimmune diseases. 8-aminoguanosine, a precursor to 8-aminoguanine, has been shown to cause selective toxicity toward T-cells in the presence of 2'-deoxyguanosine. nih.gov This selectivity is attributed to the accumulation of deoxyguanosine triphosphate (dGTP) in T-lymphoblasts. nih.gov The design of analogs of this compound that are efficiently taken up by T-cells and effectively inhibit intracellular PNP is a primary strategy for enhancing therapeutic efficacy. The selective cytotoxicity of 8-amino-9-substituted guanines has been demonstrated in MOLT-4 lymphoblasts. nih.gov

In Vitro Biological Activity Assessments

The in vitro evaluation of this compound has explored its effects on specific enzymes and various cell models to ascertain its pharmacological profile.

Research into the biological activity of this compound has included its evaluation as an inhibitor of purine nucleoside phosphorylase (PNPase). PNPase is a key enzyme in the purine salvage pathway, and its inhibition can modulate the levels of purine nucleosides, which in turn can affect various physiological processes, including T-cell proliferation.

In a study focused on developing potent PNP inhibitors, 8-aminoacyclovir was synthesized and evaluated for its ability to inhibit human erythrocytic PNPase. nih.govdocumentsdelivered.com While a specific inhibitory constant (Ki) or IC50 value for 8-aminoacyclovir was not reported in this particular study, it was noted that the synthesized 8-aminoguanine derivatives, including 8-aminoacyclovir, did not demonstrate a better affinity for PNPase than the parent compounds. nih.govdocumentsdelivered.com

For context, the broader class of 8-amino-9-substituted guanines, to which this compound belongs, has been shown to contain potent inhibitors of human PNP. For instance, other compounds in this series have exhibited IC50 values ranging from 0.17 to 126 microM. The most potent analogue in that specific study, 8-amino-9-(2-thienylmethyl)guanine, had an IC50 of 0.17 µM and a Ki of 0.067 µM. This suggests that while the 8-aminoguanine scaffold is promising for PNP inhibition, the nature of the substituent at the 9-position significantly influences the inhibitory activity.

Table 1: PNPase Inhibition Data for Related 8-Aminoguanine Compounds

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| 8-amino-9-(2-thienylmethyl)guanine | Human PNP | 0.17 | 0.067 |

| 8-aminoguanosine | Human PNP | 1.40 | - |

| 8-amino-5'-deoxy-5'-(phenylthio)guanosine | Human Erythrocytic PNP | - | 0.45 nih.gov |

The functional consequences of the potential enzymatic activity of this compound have been investigated in various cell-based models.

While direct studies on this compound in renal epithelial cell models are not detailed in the available literature, extensive research on the closely related compound, 8-aminoguanine, provides significant insights into the potential renal effects. 8-aminoguanine has been shown to induce diuresis, natriuresis, and glucosuria by inhibiting PNPase. This inhibition leads to an increase in renal interstitial levels of inosine and guanosine.

The increased inosine levels, in particular, activate adenosine A2B receptors, which are known to stimulate adenylyl cyclase. This cascade of events is believed to increase renal medullary blood flow, contributing to the observed diuretic and natriuretic effects. Studies in rats have demonstrated that the diuretic, natriuretic, and glucosuric effects of 8-aminoguanine are abolished in A2B-receptor knockout models, confirming the crucial role of this receptor in mediating these renal responses. Given that this compound shares the core 8-aminoguanine structure responsible for PNPase inhibition, it is plausible that it could elicit similar effects on renal function, though this requires direct experimental verification.

There is no specific information available in the searched literature regarding the direct evaluation of this compound for its cytotoxic or anti-proliferative activity against the human breast cancer cell line MCF-7 or the human colon cancer cell line HCT-116.

However, the parent compound, acyclovir, and its derivatives are primarily recognized for their antiviral properties rather than anticancer effects. The general class of quinazoline (B50416) derivatives has been noted for a wide range of biological activities, including anticancer properties, but this is a broad classification and does not specifically implicate 8-aminoacyclovir. researchgate.net Further research would be necessary to determine if this specific compound possesses any meaningful activity against these or other cancer cell lines.

Specific data on the antimicrobial activity of this compound against Mycobacterium tuberculosis (Mtb), or other gram-positive and gram-negative bacteria and fungi, is not available in the reviewed literature. The primary focus of research on acyclovir and its analogues has been on their antiviral effects. While some heterocyclic compounds, such as certain quinazoline derivatives, have been investigated for antitubercular properties, this is not a generally attributed characteristic of acyclovir-related structures. researchgate.net

The parent compound of this compound is acyclovir, a well-established antiviral drug effective against herpesviruses. Several 8-substituted derivatives of acyclovir have been synthesized and evaluated to explore their antiviral potential. One study noted that 8-aminoacyclovir, along with other 8-substituted derivatives, demonstrated activities that were considered worthy of further investigation.

Inhibition of Specific Enzymes

8-aminoguanine (8-AG) is primarily recognized as an inhibitor of purine nucleoside phosphorylase (PNPase). nih.govnih.gov This enzyme plays a crucial role in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides like inosine and guanosine to their respective bases, hypoxanthine and guanine. nih.gov By inhibiting PNPase, 8-AG effectively blocks this metabolic conversion. nih.govnih.gov This mode of action leads to an accumulation of the uroprotective purines, inosine and guanosine, while reducing the levels of potentially damaging metabolites such as hypoxanthine. nih.govhapres.com Hypoxanthine can be a source of reactive oxygen species (ROS), and its reduction is considered a key mechanism for the therapeutic effects of 8-AG. hapres.com

While the oxidative damage marker 7,8-dihydro-8-oxoguanine (8-oxoG) is a substrate for the DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1), current research does not indicate that 8-aminoguanine directly inhibits OGG1. nih.govnih.gov Instead, the protective effects of 8-AG against oxidative stress appear to be mediated upstream by altering the purine metabolome. nih.govnih.gov

Cytotoxicity and Cell Proliferation Assays in Relevant Cell Models

The cytotoxic potential of purine analogues has been evaluated in preclinical cancer models. A study investigating the effects of 8-aminoguanosine (a nucleoside form of 8-AG) in combination with deoxyguanosine (GdR) demonstrated selective cytotoxicity towards specific cancer cell types. nih.gov

When tested on various human leukemia cell lines, the combination of GdR and 8-aminoguanosine showed a synergistic toxic effect on T-leukemia cells. nih.gov This resulted in a significant decrease in cell viability, with a reduction of over 90% in three out of five T-leukemic cell lines after 72 hours of incubation. nih.gov Notably, this combination did not inhibit the growth of non-T leukemic cells and was found to be non-toxic to normal human bone marrow multipotent progenitor cells (CFU-GEMM) in vitro. nih.gov This selective action suggests a potential therapeutic window for targeting T-cell malignancies. nih.gov

Table 1: Cytotoxicity of Deoxyguanosine (GdR) and 8-Aminoguanosine (AG) Combination

| Cell Type | Effect of GdR + AG | Viability Reduction | Reference |

|---|---|---|---|

| T-Leukemia Cells | Synergistic Cytotoxicity | >90% in 3 of 5 cell lines | nih.gov |

| Non-T Leukemic Cells | No growth inhibition | - | nih.gov |

In Vivo Efficacy Studies in Animal Models (excluding human data)

In rodent models, 8-aminoguanine and its related compound, 8-aminoguanosine, have been shown to exert significant cardiorenal effects. Studies have demonstrated that these compounds possess diuretic, natriuretic (sodium excretion), and glucosuric (glucose excretion) properties. hapres.com Furthermore, chronic administration of 8-aminoguanine has been linked to antihypertensive activity. nih.gov These effects are particularly relevant in the context of managing conditions like hypertension and metabolic syndrome. nih.gov

The efficacy of 8-aminoguanine has been investigated in a range of preclinical disease models, demonstrating its potential as a geroprotective agent that targets fundamental mechanisms of aging like oxidative damage and inflammation. auanews.net

Hypertension and Metabolic Syndrome: In Zucker Diabetic-Sprague Dawley rats, a model for the metabolic syndrome, long-term oral administration of 8-AG was shown to lower mean arterial blood pressure. nih.govnih.gov The treatment also improved markers of diabetes, such as reducing HbA1c, and attenuated diet-induced polydipsia and polyuria. nih.govnih.gov Furthermore, 8-AG improved cardiac and renal histopathology and reduced circulating levels of the pro-inflammatory cytokine IL-1β by 71%. nih.govnih.gov These beneficial effects are thought to be mediated by rebalancing the purine metabolome, shifting it away from pro-inflammatory hypoxanthine towards anti-inflammatory inosine. nih.govnih.gov

Stroke: Preclinical studies have suggested that 8-aminoguanine may offer protection against strokes. news-medical.net

Age-Associated Lower Urinary Tract Dysfunction: In aged Fischer 344 rats (>25 months old), oral treatment with 8-AG reversed multiple age-related bladder abnormalities. nih.govnih.gov These included restoring tactile sensitivity, reducing vascular remodeling, improving collagen-fiber tortuosity, and decreasing bladder stiffness. nih.gov The treatment effectively ameliorated key structural and physiological bladder dysfunctions, restoring them towards a younger state. nih.govnih.gov

Retinal Degeneration: Oral administration of 8-AG has shown significant promise in protecting against age-related retinal degeneration in aged Fischer 344 rats. news-medical.netnih.govarvojournals.org Treatment resulted in preserved retinal structure, including increased retinal thickness and a higher number of photoreceptor cells. arvojournals.orgnih.govresearchgate.net Functionally, it led to improved electroretinogram (ERG) responses. nih.govnih.gov The protective mechanisms involve the reduction of apoptosis, oxidative damage, and neuroinflammation in the retina. nih.govnih.gov 8-AG also demonstrated temporary protective effects in a mouse model of retinitis pigmentosa. nih.govnih.gov

Pulmonary Hypertension: Based on the available search results, there is no direct evidence from preclinical studies evaluating the efficacy of 8-aminoguanine in animal models of pulmonary hypertension. Research in this area has focused on other mechanisms, such as the inhibition of Toll-like receptor 9 (TLR9) or phosphodiesterase-9 (PDE9). nih.govnih.gov

Sickle Cell Disease: The available literature from the search does not indicate that 8-aminoguanine has been evaluated in preclinical models of sickle cell disease. Current small molecule strategies for this disease often focus on increasing fetal hemoglobin (HbF) through mechanisms like PDE9 inhibition. nih.govnih.govhaematologica.org

Table 2: Summary of In Vivo Efficacy of 8-Aminoguanine in Disease Models

| Disease Model | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Metabolic Syndrome | Zucker Diabetic-Sprague Dawley (ZDSD) rats | Lowered blood pressure, reduced HbA1c, improved organ histopathology, decreased IL-1β. | nih.govnih.gov |

| Age-Associated LUTS | Aged Fischer 344 rats | Reversed bladder structural and physiological abnormalities. | nih.govnih.gov |

| Retinal Degeneration | Aged Fischer 344 rats | Preserved retinal structure and function, reduced oxidative stress and inflammation. | news-medical.netnih.govarvojournals.orgnih.gov |

As detailed in section 5.1.4, the combination of 8-aminoguanosine with deoxyguanosine has demonstrated efficacy in preclinical models of T-cell leukemia. This combination selectively induces cell death in T-leukemic cell lines while sparing normal hematopoietic cells, suggesting its potential for in vitro bone marrow purging before autologous transplantation. nih.gov

There is no information from the provided search results on the efficacy of 8-aminoguanine in preclinical models of infectious diseases.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization (non-clinical focus)

Detailed in vitro studies characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 8-aminoguanine are not extensively covered in the provided search results. However, in vivo studies offer some insight into its bioavailability. Oral administration of 8-AG to aged rats resulted in increased concentrations of the compound in the retina, confirming its oral bioavailability and distribution to target tissues. arvojournals.org

Metabolic Stability in Hepatic Microsomes

The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are standard for predicting a compound's hepatic clearance. enamine.net These subcellular fractions contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s, which are responsible for the initial biotransformation of many xenobiotics. enamine.netspringernature.com The metabolic stability of a compound in this system is a key determinant of its half-life and intrinsic clearance. researchgate.netsolvobiotech.com

To assess the metabolic stability of this compound, the compound is incubated with hepatic microsomes from various species, including human, rat, and mouse, in the presence of necessary cofactors like NADPH. enamine.netxenotech.com The depletion of the parent compound is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). springernature.com From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. solvobiotech.com

Table 1: Illustrative Metabolic Stability of this compound in Hepatic Microsomes

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

The results from these assays help in understanding potential species differences in metabolism and provide a basis for extrapolating in vivo hepatic clearance. xenotech.com A compound with high metabolic stability will have a longer half-life, potentially allowing for less frequent dosing, while a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect.

Plasma Protein Binding Assays

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter. nih.gov Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. nih.gov Therefore, determining the plasma protein binding (PPB) of this compound is essential for understanding its distribution and potential for efficacy.

Several in vitro methods can be used to assess PPB, with equilibrium dialysis and ultrafiltration being the most common. In these assays, a solution of the compound is incubated with plasma, and after reaching equilibrium, the concentration of the compound in the protein-containing fraction and the protein-free fraction is measured.

Table 2: Illustrative Plasma Protein Binding of this compound

| Species | Unbound Fraction (fu) |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

A high degree of plasma protein binding can limit the amount of free drug available, potentially affecting its therapeutic activity. Conversely, low binding may lead to a wider distribution and a higher unbound concentration at the target site.

Permeability Studies Across Biological Barriers

A drug's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets, is fundamental to its in vivo performance. In vitro models, such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), are widely used to predict a compound's permeability. nih.gov

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal barrier. The apparent permeability coefficient (Papp) of a compound across this monolayer is a good predictor of its oral absorption. nih.gov The PAMPA assay provides a high-throughput method to assess passive diffusion across an artificial membrane, offering a measure of a compound's lipophilicity and ability to permeate by this mechanism. nih.gov

Table 3: Illustrative Permeability of this compound

| Assay | Permeability Value | Classification |

| Caco-2 (Papp, 10⁻⁶ cm/s) | Data not available | Data not available |

| PAMPA (Pe, 10⁻⁶ cm/s) | Data not available | Data not available |

These permeability studies are crucial for predicting the oral bioavailability of this compound and its potential to reach its intended site of action. Poor permeability can be a significant hurdle in drug development, often leading to low in vivo efficacy.

Advanced Analytical and Spectroscopic Characterization of 9 2 Hydroxyethoxy Methyl 8 Aminoguanine

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise molecular architecture of 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine is established through the combined application of several high-resolution spectroscopic techniques. Each method provides unique insights into the compound's structural features, and together they offer a complete picture of its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, e.g., COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments would be employed to assign all proton and carbon signals unequivocally.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the purine (B94841) ring system and the (2-hydroxyethoxy)methyl side chain. The C-H proton of the purine ring, if present, would appear in the aromatic region. The protons of the methylene (B1212753) groups in the side chain (-N-CH₂-O- and -O-CH₂-CH₂-OH) would exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent heteroatoms. The hydroxyl proton would likely appear as a broad singlet, and its position could be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbon atoms of the purine ring would resonate in the downfield region, typically between 110 and 160 ppm. The chemical shifts of the methylene carbons in the side chain would be found in the more upfield region, generally between 60 and 80 ppm.

2D-NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the (2-hydroxyethoxy)methyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show longer-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the attachment of the side chain to the N9 position of the 8-aminoguanine (B17156) core and for assigning the quaternary carbons of the purine ring.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~7.8-8.0 | H-C(6) |

| ~5.5 | -N-CH₂-O- |

| ~3.6 | -O-CH₂-CH₂-OH |

| ~3.5 | -O-CH₂-CH₂-OH |

| Variable | -OH |

| ~6.0-7.0 (broad) | -NH₂ |

Note: This table presents hypothetical data based on the analysis of similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₈H₁₂N₆O₃.

Tandem Mass Spectrometry (MS/MS) is employed to further probe the molecular structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule. For instance, in the analysis of 8-aminoguanine, a characteristic precursor ion to product ion transition is monitored for quantification. A similar approach would be applicable here, with expected fragmentation patterns including the cleavage of the glycosidic-like bond between the purine base and the side chain.

| Mass Spectrometry Data | |

| Technique | Expected Information |

| HRMS | Precise mass measurement to confirm the elemental composition (C₈H₁₂N₆O₃). The expected monoisotopic mass would be approximately 240.0971 g/mol . |

| MS/MS | Fragmentation pattern confirming the presence of the 8-aminoguanine base and the (2-hydroxyethoxy)methyl side chain. A major fragment would likely correspond to the protonated 8-aminoguanine base. |

Note: The exact mass and fragmentation patterns are predictive and require experimental verification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for its various functional groups.

| FT-IR Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3100 (broad) | O-H and N-H stretching vibrations (hydroxyl and amino groups) |

| ~3300-3100 | N-H stretching of the purine ring |

| ~2950-2850 | C-H stretching of the methylene groups |

| ~1700-1600 | C=O and C=N stretching vibrations of the purine ring |

| ~1640 | N-H bending of the amino group |

| ~1100-1000 | C-O stretching of the ether and alcohol groups |

Note: This table presents expected absorption ranges. The precise peak positions and intensities would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing compounds with conjugated systems, such as the purine ring in this compound. The UV-Vis spectrum, typically recorded in a suitable solvent like methanol (B129727) or water, would show characteristic absorption maxima (λmax) corresponding to the π → π* transitions of the purine chromophore. The position and intensity of these absorptions can be influenced by the substitution pattern and the pH of the solution.

| UV-Vis Spectroscopy Data | |

| Solvent | Expected λmax (nm) |

| Methanol/Water | ~250-260 and ~280-290 |

Note: The exact absorption maxima and molar absorptivity values are dependent on the solvent and pH and require experimental measurement.

Chromatographic Purity and Impurity Profiling

Ensuring the purity of a chemical compound is critical for its intended applications. Chromatographic techniques are the primary methods used for assessing purity and identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes